molecular formula C12H16ClFN2O3 B2647233 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286265-02-8

4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B2647233
CAS No.: 1286265-02-8
M. Wt: 290.72
InChI Key: NUWOJRFRJDXXGM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a piperidine ring substituted with a [(2-fluoro-6-nitrophenoxy)methyl] group and a hydrochloride salt (CAS: 1286265-02-8). Its molecular formula is C₁₂H₁₆ClFN₂O₃, with a molar mass of 290.72 g/mol . As a hydrochloride salt, it likely exhibits enhanced aqueous solubility compared to its free base form.

Properties

IUPAC Name

4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3.ClH/c13-10-2-1-3-11(15(16)17)12(10)18-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWOJRFRJDXXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-fluoro-6-nitrophenol in the presence of a suitable base and solvent. The reaction conditions may include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Reduction: 4-[(2-Amino-6-nitrophenoxy)methyl]piperidine

    Substitution: 4-[(2-Methoxy-6-nitrophenoxy)methyl]piperidine

Scientific Research Applications

4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride is utilized in diverse scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of molecular interactions and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituents on Aromatic Ring Linkage to Piperidine Molecular Weight (g/mol) Notable Properties/Applications
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine HCl (1286265-02-8) 2-Fluoro, 6-Nitro Methoxy-methyl 290.72 Potential CNS activity; nitro group may enhance redox reactivity
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine HCl (1289387-33-2) 2-Chloro, 6-Fluoro Methoxy-methyl 318.23 Chloro substituent increases lipophilicity; explored in medicinal chemistry
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl (1523618-16-7) 2-Chloro, 6-Fluoro Direct methyl 264.62 Lack of oxygen linkage reduces polarity; possible metabolic stability
Paroxetine HCl (78246-49-8) 4-Fluorophenyl, benzodioxol Methoxy-methyl 365.83 FDA-approved SSRI; benzodioxol enhances CNS penetration

Key Observations :

  • Substituent Effects: Nitro vs. This could influence metabolic pathways or receptor binding compared to chloro-substituted analogs . Fluoro: The fluorine atom in all compounds enhances metabolic stability and bioavailability via reduced cytochrome P450 metabolism .

Pharmacological and Toxicological Profiles

  • Target Compound: Limited data exist, but the nitro group may confer unique interactions with enzymes or receptors. Nitroaromatics are often associated with prodrug activation (e.g., via nitroreductases) .
  • Chloro-Fluoro Analogs : Chlorine’s lipophilicity may enhance membrane permeability, while fluorine balances metabolic stability. For example, paroxetine’s fluorophenyl group is critical for serotonin reuptake inhibition .
  • Toxicity: notes that chronic toxicity and environmental impact data are often unavailable for such compounds. The nitro group in the target compound may raise concerns about genotoxicity, a common issue with nitroaromatics .

Environmental and Regulatory Considerations

  • Persistence: Nitro groups can resist biodegradation, increasing environmental persistence.
  • Regulatory Status : Analogous compounds (e.g., 4-(Diphenylmethoxy)piperidine HCl) are regulated under Chinese chemical safety standards (GB/T 16483-2008), suggesting similar compliance requirements for the target compound .

Biological Activity

4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoro-6-nitrophenoxy group, contributing to its unique biological properties. The presence of the fluorine atom and nitro group enhances its interaction with biological targets, potentially modulating enzyme activity and influencing various signaling pathways.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₁₃H₁₅ClFNO₃
Molecular Weight285.72 g/mol
Melting PointNot specified
SolubilitySoluble in water and organic solvents

This compound acts primarily by binding to specific enzymes or receptors. This binding can modulate their activity, thereby influencing various biological pathways. The nitrophenoxy group is particularly notable for its potential to interact with enzymes involved in metabolic pathways, while the piperidine moiety may facilitate binding through conformational flexibility.

Biological Pathways Affected

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic processes.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, altering cellular responses.
  • Signal Transduction : By affecting signaling pathways, it can influence cell proliferation and apoptosis.

Research Findings

Recent studies have explored the biological activity of this compound and similar derivatives:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
  • Anticancer Potential : Various derivatives have shown promising results in inhibiting tumor cell lines without significant cytotoxicity towards normal cells. For instance, compounds related to the nitrophenoxy structure demonstrated selective activity against cancer cells while sparing healthy tissue .
  • Case Study - Antitubercular Activity : In a study focused on derivatives of nitrophenoxy compounds, one derivative exhibited an MIC of 4 μg/mL against rifampin-resistant M. tuberculosis strains, showcasing the potential for developing novel antitubercular agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. tuberculosis
AnticancerSelective inhibition of tumor cell lines
Enzyme InteractionModulation of specific enzyme activities

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